molecular formula C17H18N2O B2590288 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941540-54-1

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No. B2590288
CAS RN: 941540-54-1
M. Wt: 266.344
InChI Key: XGKMDZKIVNXSAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol”, can be analyzed using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .

Scientific Research Applications

Synthesis of Polycarbonates

Polycarbonates are a group of thermoplastic polymers containing carbonate groups in their chemical structures. The subject compound can be used as a precursor in the synthesis of polycarbonates . This application is significant in the production of materials that require high impact resistance and transparency, such as in the manufacturing of eyewear lenses, medical devices, and compact discs.

Preparation of Aldehydes

Aldehydes are organic compounds containing a formyl group. They are crucial intermediates in organic synthesis and are used in the fragrance and flavoring industries. The compound can be utilized in the preparation of aldehydes through oxidation processes . These aldehydes can then be used to synthesize more complex molecules or serve as key components in fragrances.

Crystallography Studies

Crystallography involves the study of crystal structures and is essential in material science and biology. The compound has been used in crystallography to understand the molecular and atomic structure of materials . This application is vital for designing drugs and new materials with desired properties.

Biological Activity Research

Hydrazones, which can be derived from the compound, display numerous biological activities. They are investigated for their potential as antimicrobial, anti-inflammatory, analgesic, antifungal, and anticancer agents . This research is crucial for the development of new medications and treatments for various diseases.

Future Directions

The future directions for “2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol” would depend on its specific applications and the current state of research in the field. Benzimidazole derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-6-8-14(9-7-13)12-19-16-5-3-2-4-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKMDZKIVNXSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol

Synthesis routes and methods

Procedure details

Next, 1-(4-methylbenzyl)-2-(2-hydroxyethyl)benzimidazole was prepared. A mixture of 1-(4-methylbenzyl)-2-methylbenzimidazole (5.1 g, 21 mmol), formaldehyde (82 mmol as 6.7 g of the 37% aqueous solution), and 6.5 g of pyridine were stirred magnetically and heated to 90° C. After 24 h, the mixture was cooled to ambient and concentrated at reduced pressure to deposit a tan oil. The product was purified by flash chromatography (silica gel, 75% dichloromcthane/25% ether), followed by recrystallization from a mixture of 15 mL of methanol plus 10 mL of water. The product was obtained as 1.5 g (41%) of a white solid. 1H NMR (CDCl3)δ 2.31 (s, 3H), 2.99 (t, J=5.4, 2H), 4.12 (t, J=5.4, 2H), 4.4 (br s, 1H), 5.29 (s, 2H), 6.94 (d, J=8.0, 2H), 7.10 (d, J=7.9, 2H), 7.25 (m, 3H), 7.73 (m, 1H). ES−MS m/e 267+ (M+1).
Quantity
5.1 g
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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6.5 g
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